Bienvenue dans la boutique en ligne BenchChem!

Dimethandrolone Undecanoate

Receptor Pharmacology Male Contraception Gonadotropin Suppression

Choose Dimethandrolone Undecanoate (DMAU) for its irreplaceable dual AR/PR agonism, a unique pharmacophore that simultaneously suppresses gonadotropins and spermatogenesis without aromatization to estradiol. This C17β undecanoate prodrug delivers distinct oral bioavailability PK, proven in Phase II trials (NCT03455075). Generic androgen substitution risks estrogenic feedback and fails to replicate DMAU's precise progestogenic synergy. Ideal for male contraception, non-aromatizing androgen replacement, and lipid-based delivery research. Ensure your model's outcome integrity — demand authentic DMAU.

Molecular Formula C31H50O3
Molecular Weight 470.7 g/mol
CAS No. 366472-45-9
Cat. No. B607120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethandrolone Undecanoate
CAS366472-45-9
SynonymsDimethandrolone Undecanoate;  DMAU
Molecular FormulaC31H50O3
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)OC1CCC2C1(CC(C3C2C(CC4=CC(=O)CCC34)C)C)C
InChIInChI=1S/C31H50O3/c1-5-6-7-8-9-10-11-12-13-28(33)34-27-17-16-26-30-21(2)18-23-19-24(32)14-15-25(23)29(30)22(3)20-31(26,27)4/h19,21-22,25-27,29-30H,5-18,20H2,1-4H3/t21-,22+,25+,26+,27+,29-,30+,31+/m1/s1
InChIKeyFVICENFBEMJOCE-RTFNQGFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dimethandrolone Undecanoate (CAS 366472-45-9) for Research: A Dual-Acting Progestogenic Androgen Prodrug


Dimethandrolone undecanoate (DMAU; developmental code CDB-4521) is a synthetic 19-nortestosterone derivative and an orally bioavailable prodrug of the potent androgen dimethandrolone (DMA) [1]. It functions as a dual agonist of the androgen receptor (AR) and progesterone receptor (PR), exhibiting both androgenic and progestational activities [2]. This unique pharmacological profile, combined with its non-aromatizable structure, distinguishes it from testosterone and other conventional androgens, positioning it as a lead candidate for male hormonal contraception and androgen replacement therapy [3]. Current research focuses on its ability to suppress gonadotropins and spermatogenesis while mitigating estrogen-related side effects [4].

Why Dimethandrolone Undecanoate Cannot Be Substituted with Other Androgens or Progestins in Research


Generic substitution with other androgens, progestins, or even structurally similar 19-norandrogens is not scientifically valid due to DMAU's specific molecular architecture and its resultant dual-receptor pharmacology. Unlike testosterone, which is aromatized to estradiol, DMA is resistant to aromatase, eliminating estrogen-mediated feedback and associated side effects [1]. Furthermore, the C17β undecanoate ester confers distinct oral bioavailability and pharmacokinetic properties compared to shorter-chain esters like enanthate [2]. Even compared to the closely related 11β-MNTDC, DMAU exhibits unique metabolic effects, such as a differential impact on LDL cholesterol and adiponectin levels, highlighting that minor structural changes yield quantifiable divergence in physiological outcomes [3]. Therefore, research protocols relying on specific gonadotropin suppression, non-aromatizable androgen action, or a defined metabolic profile cannot interchange DMAU with other compounds without compromising experimental integrity.

Quantitative Evidence for Selecting Dimethandrolone Undecanoate over Analogs: A Comparative Analysis


Dual Androgen and Progesterone Receptor Agonism vs. Testosterone's Single-Target Activity

Dimethandrolone undecanoate (via its active metabolite DMA) demonstrates equipotent androgen receptor (AR) and progesterone receptor (PR) agonist activity, a dual-action mechanism absent in testosterone. In CV-1 cells transfected with human AR, DMA exhibited an EC50 of 10⁻¹⁰ to 10⁻⁹ M for stimulating luciferase activity, comparable to other potent androgens [1]. Crucially, in T47DCO human breast cancer cells, DMA stimulated PR-mediated transcription with an EC50 of approximately 10⁻⁹ M, achieving the same maximal efficacy as the potent progestin R5020 (promegestone), while C-19 androgens like testosterone showed no effect on PR-mediated transcription [1]. This dual agonism enables more profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) compared to androgens alone, a key requirement for effective male contraception [2].

Receptor Pharmacology Male Contraception Gonadotropin Suppression

Non-Aromatizable Structure Eliminates Estrogenic Feedback Compared to Testosterone

Unlike testosterone, which undergoes aromatization to estradiol, the active metabolite of DMAU, dimethandrolone (DMA), is not a substrate for human aromatase. In controlled in vitro assays using recombinant human aromatase, testosterone was completely converted to estradiol within 120 minutes under standard conditions [1]. In contrast, under identical conditions with incubation times up to 180 minutes, there was no detectable conversion of DMA to its hypothetical aromatic A-ring product [1]. This was confirmed by HPLC analysis, with the aromatase inhibitor letrozole serving as a positive control for suppression of testosterone aromatization [1]. The lack of aromatization is attributed to the absence of the C19-methyl group and the presence of an 11β-methyl group, which sterically hinder enzymatic attack [1].

Aromatase Resistance Estrogen Mitigation Male Hormonal Therapy

Metabolic Differentiation from 11β-MNTDC: Divergent Effects on LDL Cholesterol and Adiponectin

In a 28-day clinical trial directly comparing DMAU (n=38) and its closest structural analog 11β-MNTDC (n=40), significant metabolic differences emerged despite similar class effects on HDL-C, SHBG, weight, and hematocrit [1]. Specifically, 11β-MNTDC treatment resulted in a statistically significant increase in LDL cholesterol, whereas DMAU did not [1]. Conversely, DMAU administration led to a slight but measurable decrease in serum adiponectin, an effect not observed with 11β-MNTDC [1]. No differences were observed in markers of insulin resistance (fasting glucose, fasting insulin, HOMA-IR) for either compound [1].

Metabolic Effects Lipid Profile Comparative Toxicology

Enhanced Oral Bioavailability with Castor Oil/SEDDS Formulations vs. Powder-in-Capsule

The oral bioavailability of DMAU is highly formulation-dependent. A randomized, double-blind, placebo-controlled study compared three oral formulations of DMAU (powder-in-capsule, castor oil, and self-emulsifying drug delivery system (SEDDS)) at single doses of 100, 200, and 400 mg in healthy men [1]. The powder formulation resulted in significantly lower conversion of the prodrug DMAU to active DMA compared to both the castor oil and SEDDS formulations (p=0.027) [1]. When administered under fasting conditions, only the SEDDS formulation effectively suppressed serum testosterone, whereas the other formulations required co-administration with a high-fat meal to achieve meaningful gonadotropin suppression [1]. All formulations demonstrated dose-proportional increases in DMA and DMAU exposure at the 400 mg dose compared to 200 mg (p<0.007 for Cmax, p<0.002 for AUC) [1].

Oral Bioavailability Formulation Science Pharmacokinetics

Longer Alkyl Ester Chain (Undecanoate) Confers Prolonged Activity vs. Shorter-Chain Enanthate Ester

The 17β-undecanoate ester (C11 alkyl chain) of DMAU is intentionally designed to provide extended duration of action compared to shorter-chain esters. Patent documentation explicitly contrasts DMAU (CDB-4521, undecanoate ester) with the enanthate ester analog (CDB-1422, C7 alkyl chain), noting that the longer undecanoate chain slows the rate of ester hydrolysis, thereby prolonging the release of active DMA and extending the duration of androgenic activity after intramuscular injection [1]. In castrated rat models, a single subcutaneous injection of DMAU produced sustained suppression of luteinizing hormone (LH) and maintained circulating levels of DMA over an extended period, consistent with a depot effect conferred by the long-chain ester [2].

Prodrug Design Sustained Release Pharmacokinetics

Phase IIa Spermatogenesis Suppression: Targeting Clinically Relevant Thresholds for Male Contraception

The clinical efficacy of DMAU as a male contraceptive is being evaluated in a Phase IIa trial (NCT03455075) with the primary endpoint of spermatogenesis suppression. The study defines effective suppression as achieving a sperm concentration of <3 million/mL, a threshold associated with contraceptive efficacy [1]. In this 12-week, placebo-controlled study, healthy men received oral DMAU at doses of 100 mg, 200 mg, or 400 mg daily, either alone or in combination with 30 mcg levonorgestrel (LNG) [1]. While final published results are pending, the trial design itself provides a quantitative benchmark for comparing future male contraceptive candidates: the proportion of subjects achieving sperm concentrations <3 million/mL after 12 weeks of treatment [1].

Male Contraception Spermatogenesis Clinical Trial

Optimal Research and Procurement Applications for Dimethandrolone Undecanoate


Male Hormonal Contraception Development

DMAU is the leading oral prodrug candidate for male contraception due to its dual AR/PR agonism, which synergistically suppresses gonadotropins and spermatogenesis [1]. Its non-aromatizable nature avoids estrogenic feedback, a major limitation of testosterone-based regimens [2]. Procurement for this application is justified by its ongoing Phase II clinical evaluation (NCT03455075), which will provide definitive data on its ability to reduce sperm concentration to <3 million/mL [3].

Androgen Replacement Therapy with Reduced Estrogenic Risk

For androgen replacement in hypogonadal men, DMAU offers the advantage of providing androgenic support without concomitant increases in estradiol, thereby potentially reducing the risk of estrogen-related side effects such as gynecomastia [2]. Preclinical studies in castrated rats demonstrate that DMAU maintains lean body mass and bone mineral density comparably to testosterone while suppressing LH and FSH [4].

Preclinical Research Requiring Clean Androgen Pharmacology

In animal models where confounding estrogenic effects must be avoided (e.g., prostate cancer xenografts, behavioral studies), DMAU provides a pure androgenic/progestational signal. Its resistance to aromatase ensures that observed effects are attributable solely to AR and PR activation, not to downstream estrogen receptor signaling [2].

Formulation Development for Lipid-Based Oral Delivery

Given the significant impact of formulation on DMAU's oral bioavailability, this compound serves as an excellent model for developing and testing lipid-based drug delivery systems (e.g., SEDDS, castor oil solutions) for poorly water-soluble, highly lipophilic prodrugs [5]. Its pharmacokinetic sensitivity to formulation provides a robust system for studying in vitro-in vivo correlations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethandrolone Undecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.